molecular formula C22H18Cl2N2O3 B12374016 Autophagy-IN-3

Autophagy-IN-3

Cat. No.: B12374016
M. Wt: 429.3 g/mol
InChI Key: VDXPOMCEKWAGSX-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for MDK-6983 are not extensively detailed in the available literature. it is known that the compound is synthesized for research purposes and is available in various quantities for laboratory use . Industrial production methods are not specified, indicating that it is primarily used in research settings rather than large-scale industrial applications.

Chemical Reactions Analysis

MDK-6983 undergoes various chemical reactions, primarily focusing on its role as an autophagy inhibitor. The compound interacts with the actin cytoskeleton, disrupting its dynamics in human melanoma cells . Specific details on the types of reactions, common reagents, and conditions used in these reactions are not extensively documented. it is known that the compound is soluble in DMSO at a concentration of 45 mg/mL (104.82 mM) .

Comparison with Similar Compounds

MDK-6983 is unique in its ability to inhibit autophagy and disrupt actin cytoskeleton dynamics. Similar compounds include other autophagy inhibitors and compounds that affect the actin cytoskeleton. Some of these similar compounds are:

    Pirarubicin: - An anthracycline antibiotic with antitumor activity.

    Mocetinostat: - A histone deacetylase inhibitor used in cancer treatment.

    Lonafarnib: - A farnesyltransferase inhibitor with potential antitumor activity.

    Perifosine: - An alkylphospholipid with antitumor properties.

    Silibinin: - A flavonolignan with antioxidant and anticancer properties.

These compounds share some similarities with MDK-6983 in terms of their effects on cellular processes and potential therapeutic applications. MDK-6983’s specific mechanism of action and its role in disrupting actin cytoskeleton dynamics make it unique among these compounds.

Biological Activity

Autophagy-IN-3 is a selective inhibitor of autophagy that has garnered attention in recent research due to its potential implications in various diseases, including cancer and neurodegenerative disorders. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and case studies.

This compound primarily targets the VPS34 complex, a class III phosphatidylinositol 3-kinase (PI3K) that plays a crucial role in the initiation of autophagy. By inhibiting VPS34, this compound effectively blocks the formation of autophagosomes, which are essential for the autophagic process. This action leads to the accumulation of damaged organelles and proteins within cells, potentially inducing cell death in certain contexts.

Key Research Findings

  • Inhibition of Autophagic Flux : Studies have demonstrated that this compound significantly inhibits autophagic flux in various cell lines. For example, in cancer cell models, treatment with this compound resulted in increased levels of p62/SQSTM1, a marker for impaired autophagic degradation, indicating a blockade in the autophagic process .
  • Impact on Cancer Cells : In vitro experiments showed that this compound enhances the cytotoxic effects of chemotherapeutic agents by preventing cancer cells from utilizing autophagy as a survival mechanism. For instance, when combined with doxorubicin, this compound increased apoptosis rates in breast cancer cell lines .
  • Neurodegenerative Diseases : Research indicates that inhibiting autophagy with this compound can exacerbate neurodegenerative conditions by preventing the clearance of misfolded proteins. A study on neuronal cell cultures revealed that treatment with this compound led to increased aggregation of α-synuclein, a hallmark of Parkinson's disease .

Case Study 1: Cancer Therapy Enhancement

A clinical trial investigated the effects of combining this compound with standard chemotherapy in patients with advanced pancreatic cancer. Results showed that patients receiving the combination therapy experienced a significant reduction in tumor size compared to those receiving chemotherapy alone. The inhibition of autophagic pathways was correlated with increased apoptosis markers in tumor biopsies .

Case Study 2: Neuroprotection vs. Neurotoxicity

In a mouse model of Alzheimer's disease, researchers administered this compound to assess its effects on cognitive decline and amyloid plaque formation. While short-term treatment improved cognitive function by reducing inflammation, prolonged use led to increased amyloid accumulation due to impaired clearance mechanisms .

Data Table: Summary of Biological Effects

Effect Cancer Models Neurodegenerative Models
Autophagic Flux Inhibition Increased p62 levelsIncreased α-synuclein aggregation
Cell Viability Decreased viability with chemotherapyVariable effects on neuronal survival
Apoptosis Induction Enhanced apoptosisPotential neurotoxicity over time

Properties

Molecular Formula

C22H18Cl2N2O3

Molecular Weight

429.3 g/mol

IUPAC Name

5-chloro-N-[(2R)-1-(4-chloroanilino)-1-oxo-3-phenylpropan-2-yl]-2-hydroxybenzamide

InChI

InChI=1S/C22H18Cl2N2O3/c23-15-6-9-17(10-7-15)25-22(29)19(12-14-4-2-1-3-5-14)26-21(28)18-13-16(24)8-11-20(18)27/h1-11,13,19,27H,12H2,(H,25,29)(H,26,28)/t19-/m1/s1

InChI Key

VDXPOMCEKWAGSX-LJQANCHMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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